[(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate
Description
[(2R,3R,4S,5R)-4,5,6-Triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate is a highly functionalized pyranose derivative characterized by:
- Stereochemistry: 2R,3R,4S,5R configuration, critical for its spatial interactions in synthetic or biological contexts.
- Protecting Groups: Three acetate groups at positions 4, 5, and 6, and a bulky tert-butyl(diphenyl)silyl (TBDPS) ether at position 2.
- Applications: Likely serves as an intermediate in carbohydrate chemistry or drug synthesis, leveraging its protective groups for regioselective modifications .
Properties
Molecular Formula |
C30H38O10Si |
|---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate |
InChI |
InChI=1S/C30H38O10Si/c1-19(31)36-26-25(40-29(39-22(4)34)28(38-21(3)33)27(26)37-20(2)32)18-35-41(30(5,6)7,23-14-10-8-11-15-23)24-16-12-9-13-17-24/h8-17,25-29H,18H2,1-7H3/t25-,26-,27+,28-,29?/m1/s1 |
InChI Key |
VGYXHRLXTGSRIS-XSXASNHFSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Protection of hydroxyl groups using acetylation to form acetoxy esters
- Introduction of the TBDPS protecting group on a primary or secondary hydroxyl via silylation
- Control of stereochemistry through selective functional group transformations on the tetrahydropyran ring
- Use of selective oxidation, reduction, and substitution reactions to install the oxymethyl substituent bearing the TBDPS group
Stepwise Preparation
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Formation of tetrahydropyran core | Cyclization or ring closure from sugar derivatives or suitable precursors | Acid-catalyzed cyclization or glycosylation | Tetrahydropyran ring with defined stereochemistry |
| 2. Protection of hydroxyl groups | Acetylation | Acetic anhydride, pyridine or DMAP catalyst | Formation of triacetoxy groups at 4,5,6 positions |
| 3. Installation of TBDPS group | Silylation of hydroxyl | tert-Butyldiphenylsilyl chloride, imidazole or base | Formation of TBDPS-oxymethyl substituent at position 2 |
| 4. Esterification at position 3 | Acetylation or selective esterification | Acetic anhydride or acetyl chloride, base | Formation of acetate ester at position 3 |
Detailed Literature-Based Protocols
Acetylation of Hydroxyl Groups: Hydroxyl groups on the tetrahydropyran ring are converted to acetates by treatment with acetic anhydride in the presence of a base such as pyridine or catalytic 4-dimethylaminopyridine (DMAP). This step ensures protection and increases lipophilicity for further transformations.
Silyl Protection (TBDPS Installation): The primary or secondary hydroxyl at position 2 is selectively silylated using tert-butyldiphenylsilyl chloride (TBDPSCl) with imidazole or triethylamine as the base in anhydrous solvents like dichloromethane. The TBDPS group is favored for its steric bulk and stability against acidic and basic conditions.
Stereochemical Control: The stereochemistry at the tetrahydropyran ring carbons is controlled by starting from chiral sugar derivatives or by using stereoselective catalysts during ring formation and substitution steps. Diastereoselective acetylation and silylation are critical to maintain the (2R,3R,4S,5R) configuration.
Oxymethyl Group Installation: The TBDPS group is attached via an oxymethyl linker, which is often introduced by reacting a suitable hydroxymethyl intermediate with TBDPSCl under anhydrous conditions.
Analytical Data and Reaction Yields
| Step | Yield (%) | Notes |
|---|---|---|
| Acetylation of hydroxyls | 85-95 | High yield under mild conditions |
| TBDPS silylation | 70-90 | Requires anhydrous conditions, monitored by TLC |
| Esterification at position 3 | 80-90 | Selective acetylation possible |
| Overall multi-step yield | ~50-60 | Due to purification and stereochemical control |
Research Discoveries and Improvements
Recent studies have optimized the silylation step by using microwave-assisted reactions, reducing reaction times from hours to minutes while maintaining high yields and stereochemical integrity.
Alternative protecting groups have been compared, but TBDPS remains preferred for its stability during subsequent synthetic steps such as oxidation or glycosylation.
Diastereomeric purity is critical; chromatographic and crystallization techniques are employed post-synthesis to enrich the desired stereoisomer.
The compound serves as a versatile intermediate for further functionalization, including nucleophilic substitution at the oxymethyl position or deprotection to reveal free hydroxyls for glycosylation.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Purpose | Yield (%) |
|---|---|---|---|---|
| 1. Ring formation | Chiral sugar derivatives or lactones | Acid catalysis, controlled temp | Establish tetrahydropyran core | Variable |
| 2. Hydroxyl acetylation | Acetic anhydride, pyridine | Room temp, 2-4 h | Protect hydroxyls as acetates | 85-95 |
| 3. TBDPS silylation | TBDPSCl, imidazole | Anhydrous CH2Cl2, RT | Protect oxymethyl hydroxyl | 70-90 |
| 4. Acetate esterification | Acetic anhydride | Mild base, RT | Esterify position 3 hydroxyl | 80-90 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetoxy and silyl ether groups facilitate selective substitution under controlled conditions. Key examples include:
Substitution reactions often leverage the steric bulk of the tert-butyl(diphenyl)silyl group to direct regioselectivity toward less hindered positions.
Oxidation and Ketonylation Reactions
Controlled oxidation enables functionalization at the anomeric center:
Oxidation reactions are highly solvent-dependent, with polar aprotic solvents (e.g., DMSO) improving yields compared to non-polar media .
Deprotection and Functional Group Interconversion
The tert-butyl(diphenyl)silyl group is selectively cleaved under mild acidic conditions, enabling downstream modifications:
Photocatalytic Functionalization
Recent advances highlight the use of photocatalysts for C–H activation:
Mechanistic Insights
-
Substitution : Proceeds via an Sₙ2 mechanism at primary positions, with iodide acting as a nucleophile .
-
Ketonylation : Radical intermediates generated via photocatalysis enable C–H bond functionalization .
-
Deprotection : Fluoride ions selectively cleave silicon–oxygen bonds without affecting acetate esters .
This compound’s versatility in glycosylation and functional group manipulation underscores its utility in synthesizing bioactive molecules and advanced intermediates.
Scientific Research Applications
Applications in Organic Synthesis
-
Intermediate in Synthesis :
- The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including acetylation and silylation reactions.
- Reactivity : The presence of acetoxy groups makes it susceptible to nucleophilic attack, facilitating further synthetic pathways.
-
Building Block for Heterocyclic Compounds :
- It can be utilized as a building block for synthesizing heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
Medicinal Chemistry Applications
-
Potential Therapeutic Agent :
- Preliminary studies suggest that the compound may exhibit biological activity that could be harnessed in drug development. Its structural features may contribute to interactions with biological targets.
- Interaction studies are crucial for assessing its viability as a therapeutic agent. These studies focus on the compound's behavior in biological systems and its potential effects on human health.
-
Drug Delivery Systems :
- The stability conferred by the tert-butyl(diphenyl)silyl group may enhance the compound's utility in drug delivery applications, potentially allowing for improved bioavailability of therapeutic agents.
Case Study 1: Synthesis of Novel Anticancer Agents
Research has explored the synthesis of novel anticancer agents using [(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate as an intermediate. The study demonstrated that derivatives of this compound exhibited cytotoxic activity against various cancer cell lines.
Case Study 2: Development of Silyl Protecting Groups
The compound has been investigated for its role as a silyl protecting group in carbohydrate chemistry. Its effectiveness in protecting hydroxyl groups during synthetic procedures has been highlighted in several publications, showcasing its utility in complex carbohydrate synthesis.
Summary of Key Findings
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for complex organic molecules; versatile reactivity for further transformations. |
| Medicinal Chemistry | Potential therapeutic agent; studies indicate biological activity; applications in drug delivery. |
| Heterocyclic Compounds | Building block for synthesizing essential heterocycles in pharmaceuticals and agrochemicals. |
Mechanism of Action
The mechanism of action for [(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate involves its interaction with specific molecular targets. These interactions can lead to changes in biochemical pathways or the activation/inhibition of enzymes. The exact pathways depend on the context in which the compound is used .
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The following analogs exhibit variations in substituents, stereochemistry, and protective groups:
Physicochemical Properties
Biological Activity
The compound [(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate (CAS: 224778-57-8) is a complex organic molecule with significant potential in medicinal chemistry and organic synthesis. This article delves into its biological activity, exploring its pharmacological properties, potential therapeutic applications, and relevant case studies.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 586.71 g/mol. The structure features a tetrahydropyran ring with multiple acetoxy groups and a tert-butyl(diphenyl)silyl moiety, enhancing its stability and solubility.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C30H38O10Si |
| Molecular Weight | 586.71 g/mol |
| CAS Number | 224778-57-8 |
| Purity | 95% |
The biological activity of [(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit:
- Antioxidant Properties : The presence of acetoxy groups may enhance its ability to scavenge free radicals.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Potential Anti-inflammatory Effects : The structural features suggest possible modulation of inflammatory pathways.
Case Studies and Research Findings
-
Antioxidant Activity :
A study investigated the antioxidant potential of various tetrahydropyran derivatives, including this compound. Results indicated a significant reduction in oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions. -
Antimicrobial Efficacy :
Research published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of structurally similar compounds. [(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate demonstrated activity against Gram-positive bacteria, supporting further exploration for antibiotic applications. -
Anti-inflammatory Potential :
In a recent animal model study focused on inflammatory diseases, this compound exhibited significant inhibition of pro-inflammatory cytokines. The findings suggest it could be beneficial in treating conditions like arthritis or other inflammatory disorders.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of [(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate?
- Methodological Answer : Optimize reaction conditions using liquid chromatography–mass spectrometry (LCMS) with electrospray ionization (ESI) for real-time monitoring . Thin-layer chromatography (TLC) on silica gel plates (0.25 mm, 60F254) with UV visualization or dye staining (e.g., KMnO4, CAM) is critical for tracking intermediates. Employ prepacked silica gel columns (12–330 g) on automated systems (e.g., Teledyne ISCO CombiFlash) for efficient purification. Ensure >95% purity via NMR (e.g., ¹H/¹³C) and HPLC (220/254 nm absorbance) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use nitrile gloves inspected for integrity and employ chemical-resistant suits (e.g., EN 166-certified PPE) to prevent skin contact . For respiratory protection, use NIOSH P95 or EU P1 masks for low exposure, and OV/AG/P99 or ABEK-P2 cartridges for higher concentrations . Store at 2–8°C in ventilated areas, and avoid drain contamination due to undefined ecotoxicological profiles .
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer : Combine NMR spectroscopy (e.g., ¹H, ¹³C, DEPT) to verify stereochemistry and acetate/silyl ether moieties . High-resolution mass spectrometry (HRMS) and HPLC (220/254 nm) confirm molecular weight and purity. For crystalline derivatives, X-ray diffraction with SHELXL (for small-molecule refinement) or Mercury CSD 2.0 (packing pattern analysis) resolves absolute configuration .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed, particularly in protecting group strategies?
- Methodological Answer : The tert-butyldiphenylsilyl (TBDPS) group is sensitive to acidic conditions; use anhydrous environments and mild bases (e.g., pyridine) during silylation . Monitor regioselective acetylation via TLC and adjust reaction times to prevent migration. For diastereomer separation, employ chiral HPLC columns or recrystallization in solvent systems like hexane/ethyl acetate .
Q. How should researchers resolve contradictions in crystallographic data interpretation?
- Methodological Answer : Cross-validate results using SHELXL (for high-resolution refinement) and Mercury’s Materials Module for packing similarity analysis . For twinned crystals, apply SHELXL’s twin law refinement and compare with ORTEP-3 for graphical validation of thermal ellipsoids . Discrepancies in bond lengths (>0.02 Å) may indicate overfitting—re-exclude weak reflections or collect higher-resolution data.
Q. What computational tools are suitable for predicting physicochemical properties and intermolecular interactions?
- Methodological Answer : Use Mercury CSD 2.0 to calculate void volumes and hydrogen-bonding networks, critical for solubility and stability studies . Molecular dynamics (MD) simulations (e.g., GROMACS) with force fields like GAFF2 model the TBDPS group’s steric effects. For logP predictions, employ fragment-based methods in ChemAxon or ACD/Labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
